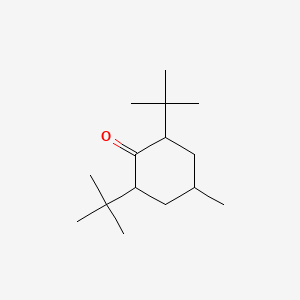

2,6-Di-tert-butyl-4-methylcyclohexanone

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22256. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-ditert-butyl-4-methylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h10-12H,8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPDMUPXRDWOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(=O)C(C1)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281627 | |

| Record name | 2,6-di-tert-butyl-4-methylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23790-39-8 | |

| Record name | 23790-39-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-di-tert-butyl-4-methylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fundamental Principles of Steric Hindrance in Organic Chemistry and Molecular Architecture

Steric hindrance is a foundational concept in organic chemistry that describes the influence of a molecule's three-dimensional structure on its ability to react. upenn.edu It arises from the repulsive forces between the electron clouds of atoms or bulky functional groups that are in close proximity but not bonded to each other. acs.orggoogle.com This non-bonding interaction can significantly slow down, or even completely prevent, a chemical reaction by physically obstructing the path of an incoming reactant to the reactive site. upenn.educphi-online.com

The effects of steric hindrance are manifold:

Reaction Rates: Bulky groups can impede the approach of reactants, which increases the activation energy of the reaction and consequently slows its rate. researchgate.netnumberanalytics.com For example, in nucleophilic substitution reactions following an SN2 mechanism, steric bulk around the reaction center can dramatically decrease reactivity by blocking the required "backside attack" of the nucleophile. acs.org

Molecular Conformation: The presence of large substituents can restrict rotation around single bonds and distort ideal bond angles, forcing a molecule to adopt a conformation that minimizes these unfavorable interactions. This can lead to the population of higher-energy conformations, such as twist-boat forms in cyclohexane (B81311) rings, to alleviate severe steric strain. upenn.edupressbooks.pub

Reaction Selectivity: Chemists can exploit steric hindrance to favor a specific reaction pathway over others. acs.org By using a sterically demanding reagent, a reaction can be directed to the least hindered position on a molecule, a principle known as "steric approach control". acs.org

Overview of Cyclohexanone Chemistry and the Intrinsic Challenges of High Substitution

Cyclohexanones are six-membered cyclic ketones that serve as versatile intermediates in organic synthesis, providing access to a wide array of carbocyclic and heterocyclic scaffolds found in pharmaceuticals and materials. researchgate.net Their synthesis is frequently achieved through methods like the oxidation of cyclohexanols or the reduction of phenols. researchgate.netnih.gov

The reactivity of the cyclohexanone (B45756) core is dominated by the carbonyl group, which readily undergoes nucleophilic addition. However, the facial selectivity of this addition—whether the nucleophile attacks from the axial or equatorial face—is heavily influenced by the substituents on the ring. acs.org Small nucleophiles typically favor axial attack, while bulky nucleophiles preferentially attack from the less hindered equatorial face to avoid steric clashes with axial substituents. acs.org

Introducing multiple, large substituents onto the cyclohexanone ring presents significant synthetic challenges. chemicalbook.com The synthesis of highly substituted cyclohexanones often requires specialized methods to overcome the steric hindrance that can inhibit bond formation. chemicalbook.com Furthermore, high substitution dramatically impacts the ring's conformational preferences and the carbonyl group's reactivity. The presence of bulky groups in the alpha-positions (adjacent to the carbonyl) can severely shield the electrophilic carbon, making it resistant to nucleophilic attack and altering its typical reaction pathways. researchgate.net

Distinctive Structural Features of 2,6 Di Tert Butyl 4 Methylcyclohexanone and Its Significance in Contemporary Chemical Research

Established Synthetic Routes to Highly Substituted Cyclohexanones

Traditional methods for forming the cyclohexanone (B45756) core have been adapted for more complex, substituted targets. These routes, while foundational, often face limitations when applied to sterically demanding molecules.

The industrial synthesis of cyclohexanones frequently relies on the reduction of corresponding phenol (B47542) derivatives or the oxidation of cyclohexanes or cyclohexanols. researchgate.net The selective reduction of phenols to cyclohexanones can be an efficient pathway. For instance, various phenol derivatives can be transformed into their corresponding cyclohexanones with high efficiency using a Palladium on carbon (Pd/C) catalyst with sodium formate (B1220265) (HCOONa) in water, accelerated by microwave irradiation. rsc.org This method has been shown to produce cyclohexanones in yields exceeding 98%. rsc.org The reaction pathway is believed to proceed through direct deoxygenation (DDO), where the C-O bond of the phenol is cleaved, followed by hydrogenation. acs.org

Conversely, the oxidation of cyclohexanol (B46403) derivatives is another common approach. researchgate.net However, these traditional methods can be hampered by issues such as over-oxidation or over-reduction and often require harsh conditions like elevated temperatures and strong redox agents. researchgate.net

Table 1: Selective Reduction of Phenol Derivatives to Cyclohexanones

This table illustrates the efficiency of converting various phenols to cyclohexanones using a Pd/C catalyst system under microwave irradiation.

| Phenol Derivative | Product | Yield (%) |

| Phenol | Cyclohexanone | >98 |

| o-cresol | 2-Methylcyclohexanone | >98 |

| m-cresol | 3-Methylcyclohexanone | >98 |

| p-cresol | 4-Methylcyclohexanone | >98 |

Data sourced from a study on selective reduction under microwave irradiation. rsc.org

To address the challenges of steric hindrance, catalytic methods have been developed to provide more direct and selective access to these complex ketones. One notable strategy is the palladium-catalyzed decarboxylative protonation of α-aryl-β-keto allyl esters. This method has proven effective for the catalytic asymmetric synthesis of tertiary α-aryl cyclopentanones and cyclohexanones. acs.org

The process allows for the creation of sterically hindered aryl-substituted ketones with moderate to high levels of enantioselectivity. acs.org Significantly, substrates featuring bulky aryl groups have been shown to yield the highest levels of enantioselectivity, making this a valuable tool for accessing these important and challenging structural motifs. acs.org

Table 2: Enantioselectivity in Pd-Catalyzed Synthesis of Hindered Cyclohexanones

This table shows the enantiomeric excess (ee) achieved for different sterically hindered cyclohexanone substrates using a Pd-catalyzed decarboxylative protonation method.

| Substrate Type | Aryl Group | Enantiomeric Excess (ee) |

| Cyclohexanone | Phenyl | 74% |

| Cyclohexanone | Naphthyl | 72% |

| Cyclopentanone | Phenyl | 92% |

| Cyclopentanone | Hindered Aryl | >90% |

Data reflects results from catalytic asymmetric synthesis research. acs.org

Development of Novel and Advanced Synthetic Strategies

Recent advances in synthetic organic chemistry have introduced innovative methods that offer milder conditions and greater efficiency for constructing highly substituted cyclohexanones.

A novel approach for the convergent synthesis of substituted cycloalkanones involves a tandem process using carbene and photoredox catalysis. nih.govnih.gov This method achieves a formal [5+1] cycloaddition, constructing two adjacent carbon-carbon bonds under mild reaction conditions. researchgate.netnih.gov The reaction utilizes two distinct photoredox cycles and features a novel α-oxidation of benzylic ketones, eliminating the need for strong bases or costly metal catalysts. nih.govnih.govacs.org The utility of this strategy is underscored by its ability to generate complex cycloalkanone products that serve as versatile intermediates for a variety of important cyclic scaffolds found in pharmaceuticals and materials science. researchgate.netnih.gov

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone for the synthesis of cyclohexene (B86901) rings, which are direct precursors to cyclohexanones. libretexts.orgyoutube.com This reaction is particularly effective when an electron-rich diene is paired with an electron-poor alkene, known as a dienophile. libretexts.org To create multi-functionalized systems, nitroalkenes such as α-nitrocinnamates are used as potent dienophiles due to the strong electron-withdrawing nature of the nitro and carbonyl groups. mdpi.com

When reacted with dienes like 2,3-dimethyl-1,3-butadiene, these dienophiles efficiently produce highly substituted cyclohexenes. mdpi.com For even more densely functionalized products, highly reactive dienes like Danishefsky's diene are employed, which react under mild conditions to yield cyclohexenes that can be readily converted to multi-functionalized cyclohexanones. mdpi.com

Substituted cyclohexanones are not only synthetic targets in their own right but also serve as valuable precursors for aromatic compounds. rsc.orgfuture4200.com The catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones is an important oxidative transformation that generates substituted phenols and their derivatives. rsc.orgresearchgate.net This process has gained significant attention as an alternative to classical phenol synthesis methods. rsc.orgfuture4200.com

Various catalytic systems, particularly those based on palladium, have been developed for this transformation. researchgate.netacs.org For example, palladium-catalyzed aerobic dehydrogenation can effectively convert cyclohexanone imines (formed in situ from cyclohexanones and amines) into the corresponding arylamines. acs.org This method is applicable to a range of cyclohexanone derivatives and tolerates various functional groups, providing a flexible route to complex aromatic structures. acs.org Furthermore, electrochemical methods have been developed for the cross-dehydrogenative aromatization of cyclohexanones and amines to build anilines without the need for metal catalysts or chemical oxidants. nih.gov

Synthesis and Derivatization of Analogs and Precursors

The synthesis of derivatives and precursors of hindered cyclohexanones is crucial for their application in various fields, including polymer chemistry and as intermediates in organic synthesis. The following sections detail the methodologies for preparing key related compounds.

2,6-Di-tert-butyl-4-methylcyclohexanol serves as a direct precursor to this compound through oxidation. A common and effective method for its synthesis is the reduction of the corresponding ketone, this compound. This transformation can be achieved using various reducing agents.

Ketones are readily reduced to secondary alcohols using metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ncert.nic.in The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the ketone. vaia.com Subsequent protonation of the resulting alkoxide intermediate yields the alcohol. The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695) for NaBH₄, and a dry aprotic solvent like tetrahydrofuran (B95107) (THF) for the more reactive LiAlH₄. ncert.nic.intamu.edu

The steric hindrance imposed by the two tert-butyl groups at the 2 and 6 positions influences the stereochemical outcome of the reduction, leading to a mixture of cis and trans isomers of the alcohol. vaia.com

Alternatively, catalytic hydrogenation can be employed. This method involves the reaction of the ketone with hydrogen gas in the presence of a metal catalyst, such as platinum, palladium, or nickel. ncert.nic.in This process also yields the corresponding secondary alcohol.

| Reduction Method | Reagents | Typical Solvents | Product |

| Metal Hydride Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Methanol, Ethanol, Tetrahydrofuran (THF) | 2,6-Di-tert-butyl-4-methylcyclohexanol |

| Catalytic Hydrogenation | Hydrogen (H₂), Platinum (Pt), Palladium (Pd), or Nickel (Ni) | Ethanol, Ethyl acetate | 2,6-Di-tert-butyl-4-methylcyclohexanol |

Functionalized cyclohexanones are valuable monomers for the synthesis of various polymers. A notable example is 2,6-bis-(benzylidene)-4-(tert-butyl)cyclohexanone, which can be prepared through a base-catalyzed aldol (B89426) condensation reaction.

The synthesis involves the reaction of 4-tert-butylcyclohexanone (B146137) with two equivalents of benzaldehyde (B42025) in the presence of a base, such as potassium hydroxide. researchgate.net The reaction is typically carried out in an alcohol solvent like ethanol. The base deprotonates the alpha-carbon of the cyclohexanone, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol addition product subsequently undergoes dehydration (elimination of a water molecule) to form the conjugated α,β-unsaturated ketone, known as a benzylidene derivative. This process occurs at both alpha-carbons of the cyclohexanone to yield the final dibenzylidene product. researchgate.net

The precipitated product can be collected by filtration. researchgate.net The structure of these monomers is typically confirmed using spectroscopic methods such as FTIR, ¹H-NMR, and ¹³C-NMR. researchgate.net These functionalized monomers can then be used in polymerization reactions, for instance, through Friedel-Crafts polycondensation to produce polyketones. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| 4-tert-butylcyclohexanone | Benzaldehyde | Potassium Hydroxide (10% solution) | Ethanol | 2,6-bis-(benzylidene)-4-(tert-butyl)cyclohexanone |

Theoretical Framework of Cyclohexanone Conformational Analysis

The conformational analysis of cyclohexanone, a six-membered cyclic ketone, is built upon the foundational principles of cyclohexane stereochemistry. The cyclohexane ring preferentially adopts a non-planar chair conformation to minimize angle strain and torsional strain, with bond angles close to the ideal tetrahedral angle of 109.5°. In this chair conformation, the substituents can occupy two distinct types of positions: axial, which are perpendicular to the general plane of the ring, and equatorial, which are located in the plane of the ring.

Profound Impact of Bulky tert-Butyl Groups on Cyclohexanone Ring Conformations

The presence of one or more bulky tert-butyl groups on a cyclohexanone ring has a dramatic effect on its conformational preferences. Due to its large size, a tert-butyl group strongly disfavors the axial position, where it would experience significant steric repulsion with other axial substituents.

Dominance of Chair Conformations and Evidence of Ring Distortion in Highly Substituted Systems

In most monosubstituted cyclohexanes, the chair conformation with the substituent in the equatorial position is overwhelmingly favored. The tert-butyl group is often used as a "conformational lock" because its strong preference for the equatorial position effectively prevents ring flipping. For instance, in tert-butylcyclohexane, the conformation with the equatorial tert-butyl group is significantly more stable due to the avoidance of 1,3-diaxial interactions. oregonstate.edu

However, in highly substituted systems like this compound, the situation is more complex. The presence of two bulky tert-butyl groups at the 2 and 6 positions can lead to significant steric strain even in a chair conformation where both groups are intended to be equatorial. This can result in distortions of the cyclohexane ring, where bond angles and dihedral angles deviate from their ideal values to alleviate the strain. oregonstate.edu In some instances, particularly with cis-1,4-di-tert-butylcyclohexane, the steric strain in a chair conformation can be so severe that the molecule adopts a non-chair, twist-boat conformation to a significant extent. youtube.com

Analysis of Conformational Equilibria Between Chair and Twist Forms in Di-substituted Cyclohexanes

For di-substituted cyclohexanes, the conformational equilibrium depends on the nature and position of the substituents. In the case of cis-1,4-di-tert-butylcyclohexane, the extreme steric hindrance of having one axial and one equatorial tert-butyl group in the chair form drives the equilibrium towards a twist-boat conformation, where both bulky groups can occupy more sterically favorable positions. youtube.com This demonstrates that while the chair conformation is generally preferred, it is not always the most stable form for highly sterically congested molecules.

For this compound, the conformational equilibrium will be dictated by the relative stabilities of the possible chair and twist-boat conformations of its stereoisomers (cis and trans). The cis isomer, with both tert-butyl groups on the same side of the ring, would experience severe steric hindrance in a chair conformation, making a twist-boat conformation a likely contributor to the conformational equilibrium. The trans isomer, with the tert-butyl groups on opposite sides, might be more amenable to a distorted chair conformation.

Quantification of Steric Strain and 1,3-Diaxial Interactions in the Cyclohexanone Ring

The steric strain in substituted cyclohexanes can be quantified using A-values, which represent the free energy difference between a conformation with a substituent in the axial position and one with it in the equatorial position. The tert-butyl group has one of the largest A-values, indicating a strong preference for the equatorial position. The steric strain in the axial position arises primarily from 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens (or other substituents) on the third carbon atoms away.

The 1,3-diaxial interaction between a hydrogen and a tert-butyl group is estimated to be around 11.4 kJ/mol (2.7 kcal/mol). libretexts.orglibretexts.org In a hypothetical chair conformation of a cyclohexanone derivative with an axial tert-butyl group, this value would be doubled due to interactions with two axial hydrogens, leading to a significant destabilization of that conformer. In this compound, the placement of the two tert-butyl groups and the methyl group in a way that minimizes these high-energy interactions is the primary driver of its conformational preference.

| Substituent | 1,3-Diaxial Interaction Energy (with H) (kJ/mol) |

| Chlorine | 1.0 |

| Methyl | 3.8 |

| tert-Butyl | 11.4 |

Note: Data derived from studies on monosubstituted cyclohexanes. libretexts.orglibretexts.org

Advanced Studies on Conformational Dynamics and Energetics

The conformational landscape of highly substituted cyclohexanones is not static. Advanced techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for probing the dynamic equilibria and the energetic differences between various conformations.

Elucidation of Substituent Effects on Ring Carbon Chemical Shifts in Stereoisomers

13C NMR spectroscopy is a powerful tool for conformational analysis. The chemical shift of a carbon atom is highly sensitive to its local electronic and steric environment. In substituted cyclohexanones, the chemical shifts of the ring carbons can provide detailed information about the conformation of the ring and the orientation of the substituents.

For the stereoisomers of this compound, the 13C NMR spectra would be expected to show distinct differences. In a chair conformation, an axial substituent will shield the carbons at the γ-position (the third carbon away) due to the γ-gauche effect, causing them to resonate at a higher field (lower ppm value) compared to when the substituent is equatorial.

| Carbon Position | Typical Chemical Shift Range (ppm) in Substituted Cyclohexanones |

| Carbonyl (C=O) | 208 - 212 |

| Carbons with equatorial alkyl substituents | 30 - 50 |

| Carbons with axial alkyl substituents | 25 - 45 (shielded) |

| Unsubstituted ring carbons | 20 - 40 |

Note: These are approximate ranges and can vary based on the specific substitution pattern and conformation. oregonstate.eduresearchgate.netcarlroth.com

Investigation of Remote Steric Influences on Conformational Preference (e.g., spirocyclic ring effects promoting axial preference)

The conformational landscape of substituted cyclohexanones can be significantly influenced by remote steric interactions, which can override local steric effects and lead to unexpected conformational preferences. One powerful illustration of this principle is the effect of introducing a spirocyclic ring system, which can lock the cyclohexane ring into a specific conformation and promote an axial orientation of a substituent that would typically prefer an equatorial position.

In the context of a hypothetical spirocyclic derivative of this compound, the presence of a bulky spiro-fused ring system at a position other than C-1, C-2, or C-6 would introduce new, substantial steric interactions. These interactions could potentially force one of the bulky tert-butyl groups into an axial position to alleviate steric strain with the spirocyclic moiety. This would be a clear deviation from the expected diequatorial preference of the tert-butyl groups in the parent compound. Such a conformational locking effect highlights the profound impact that remote steric hindrance can have on the stereochemistry of the cyclohexanone ring.

The study of such complex systems often relies on a combination of advanced NMR spectroscopic techniques and computational modeling. researchgate.netauremn.org.br These methods allow for the detailed elucidation of the three-dimensional structure and the quantification of the energetic penalties associated with different conformations. researchgate.netauremn.org.br

Research on the Isomeric Forms of this compound

The commercial availability of this compound as a mixture of isomers indicates the existence of multiple stereoisomers. The stereochemistry of this compound is determined by the relative orientations of the two tert-butyl groups at the C-2 and C-6 positions and the methyl group at the C-4 position.

The possible isomers arise from the cis/trans relationships between the substituents on the cyclohexane ring. The most stable chair conformation for a disubstituted cyclohexane generally has the larger substituents in equatorial positions to minimize 1,3-diaxial interactions. For this compound, the bulky tert-butyl groups will strongly prefer the equatorial positions.

The primary isomeric considerations for this compound are:

cis-2,6-Di-tert-butyl-4-methylcyclohexanone: In this isomer, both tert-butyl groups are on the same side of the ring. To minimize steric strain, both would occupy equatorial positions. The methyl group at C-4 can be either axial or equatorial, leading to two possible diastereomers:

(2R,4r,6S)-2,6-di-tert-butyl-4-methylcyclohexanone (methyl group equatorial)

(2R,4s,6S)-2,6-di-tert-butyl-4-methylcyclohexanone (methyl group axial)

trans-2,6-Di-tert-butyl-4-methylcyclohexanone: In this isomer, the tert-butyl groups are on opposite sides of the ring. In a chair conformation, one would be equatorial and the other axial. However, the energetic penalty for an axial tert-butyl group is very high. Consequently, the ring may adopt a non-chair conformation, such as a twist-boat, to accommodate both bulky groups in pseudo-equatorial positions. The methyl group at C-4 can also exist in different orientations relative to the tert-butyl groups, further increasing the number of possible isomers.

Detailed research on the synthesis, separation, and characterization of the specific isomers of this compound is not extensively documented in publicly available literature. However, the principles of stereoisomerism in substituted cyclohexanes provide a clear framework for understanding the potential isomeric forms. The separation of these isomers would likely require advanced chromatographic techniques, and their structural elucidation would be accomplished using methods such as NMR spectroscopy and X-ray crystallography.

Table of Possible Isomers and Their Predicted Relative Stabilities

| Isomer Configuration | Predicted Conformation | Predicted Relative Stability |

| cis-2,6-di-tert-butyl-4-methylcyclohexanone (equatorial methyl) | Chair (diequatorial tert-butyls, equatorial methyl) | Most Stable |

| cis-2,6-di-tert-butyl-4-methylcyclohexanone (axial methyl) | Chair (diequatorial tert-butyls, axial methyl) | Less stable than equatorial methyl isomer |

| trans-2,6-Di-tert-butyl-4-methylcyclohexanone | Likely Twist-Boat | Less stable than cis isomers in chair conformations |

Reactivity and Reaction Mechanisms of 2,6 Di Tert Butyl 4 Methylcyclohexanone

Reactivity of the Carbonyl Group in Sterically Hindered Cyclohexanones

The reactivity of aldehydes and ketones is largely defined by the electrophilic nature of the carbonyl carbon. libretexts.org Nucleophilic attack is a fundamental reaction for this class of compounds. However, in the case of 2,6-di-tert-butyl-4-methylcyclohexanone and similar sterically encumbered ketones, the accessibility of the carbonyl carbon is severely restricted. libretexts.orgreddit.com The large tert-butyl groups act as "steric shields," effectively blocking the trajectory of incoming nucleophiles. This steric hindrance dramatically reduces the rate of reactions that rely on direct nucleophilic addition to the carbonyl carbon. acs.org

Aldehydes are generally more reactive than ketones because they are less sterically hindered and the carbonyl carbon is more electrophilic. libretexts.org Ketones, having two alkyl groups, are inherently more hindered. reddit.com In this compound, this effect is magnified to an extreme, rendering the carbonyl group exceptionally unreactive towards many common reagents that would readily react with less hindered ketones like cyclohexanone (B45756). byjus.com

In-depth Studies on Enolization and the Formation of Silyl (B83357) Enol Ethers from Hindered Ketones

While nucleophilic attack at the carbonyl carbon is disfavored, reactions involving the α-carbons are still possible and, in fact, become the dominant pathways of reactivity. Enolization, the process of forming an enol or enolate, is a key reaction of ketones. For unsymmetrical ketones, the regioselectivity of enolate formation can be controlled. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate, which is the less substituted and more rapidly formed product. wikipedia.orgyoutube.comyoutube.com Conversely, weaker bases and higher temperatures tend to favor the formation of the more stable, thermodynamic enolate. wikipedia.org

The formation of silyl enol ethers from ketones like this compound is a synthetically important transformation. nih.gov These compounds are versatile intermediates in organic synthesis. wikipedia.orgnih.gov The general method involves reacting the ketone with a silyl electrophile, such as trimethylsilyl (B98337) chloride, in the presence of a base. wikipedia.org The choice of base and reaction conditions can dictate whether the kinetic or thermodynamic silyl enol ether is formed. Given the steric hindrance in this compound, the formation of the kinetic enolate by deprotonation at the less hindered α-position is generally favored. youtube.com The resulting silyl enol ether can then be used in a variety of subsequent reactions, such as alkylations and oxidations. wikipedia.org

Steric Effects on Reaction Rates, Chemoselectivity, and Regioselectivity

The profound steric hindrance in this compound has significant consequences for its reactivity, influencing reaction rates, and dictating the chemoselectivity and regioselectivity of its transformations.

Influence of Hindrance on Alpha-Functionalization of Ketones

The alkylation of ketones at the α-position is a fundamental carbon-carbon bond-forming reaction. This reaction typically proceeds through the formation of an enolate, which then acts as a nucleophile to attack an alkyl halide. youtube.comyoutube.com In unsymmetrical ketones, the regioselectivity of alkylation is a critical consideration. The formation of the kinetic enolate, by using a bulky base like LDA at low temperatures, allows for the selective alkylation at the less hindered α-position. youtube.comyoutube.comnih.gov Conversely, conditions that favor the thermodynamic enolate lead to alkylation at the more substituted α-position. youtube.comnih.gov For this compound, the extreme steric bulk of the tert-butyl groups would strongly direct alkylation to the less hindered α-carbon via the kinetic enolate.

Recent advances have also explored methods for the selective alkylation of ketones at the more hindered α-site, a traditionally challenging transformation. nih.gov These methods often employ specialized catalysts that can overcome the inherent steric bias of the substrate. nih.gov

Manifestation of Suppression of Typical Reactivity Pathways due to Steric Encumbrance

The steric bulk in this compound can completely suppress reaction pathways that are common for less hindered ketones. rsc.org For example, direct nucleophilic addition to the carbonyl group, such as in the formation of cyanohydrins or in Grignard reactions, is often significantly retarded or prevented altogether. byjus.comncert.nic.in While cyclohexanone readily forms a cyanohydrin, highly substituted derivatives like 2,2,6-trimethylcyclohexanone (B1581249) show a much-reduced reactivity. byjus.com This suppression of "normal" reactivity forces the molecule to undergo alternative transformations, often involving the less hindered α-positions or more complex reaction mechanisms.

Steric Protection in Related Systems Affecting Hydrolytic Stability and Reactivity

The concept of steric protection is not limited to ketones. In other classes of compounds, such as esters and ketimines, bulky groups near the reactive center can significantly enhance hydrolytic stability. uni.eduresearchgate.net For instance, the rate of hydrolysis of aromatic ketimines is dramatically decreased by the presence of ortho-substituents. uni.edu This is attributed to the steric hindrance preventing the approach of water or other nucleophiles to the electrophilic carbon. Similarly, the enzymatic hydrolysis of esters can be hindered by nearby bulky substituents, a strategy sometimes employed in drug design to control the rate of drug release. researchgate.net This principle of steric protection is directly applicable to this compound, where the tert-butyl groups protect the carbonyl group from hydrolysis and other nucleophilic attacks.

Mechanisms of Unique Transformations of Highly Hindered Ketones (e.g., reduction of di-tert-butyl ketone)

The extreme steric hindrance in ketones like di-tert-butyl ketone, a close acyclic analog of this compound, leads to unusual reactivity, particularly in reduction reactions. While typical ketones are readily reduced to secondary alcohols by hydride reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4), the reduction of highly hindered ketones is often sluggish or requires more forceful conditions. ncert.nic.inlibretexts.org

The mechanism of reduction for a typical ketone involves the nucleophilic attack of a hydride ion on the carbonyl carbon. libretexts.orgyoutube.com However, for di-tert-butyl ketone, this direct attack is sterically disfavored. Instead, the reduction of di-tert-butyl ketone with certain reagents is thought to proceed through a single-electron transfer (SET) mechanism. In this process, the reducing agent transfers an electron to the ketone, forming a ketyl radical anion. This intermediate then abstracts a hydrogen atom from a proton source to yield the final alcohol product. This alternative mechanistic pathway allows the reduction to occur despite the severe steric hindrance that prevents the more common nucleophilic addition mechanism.

The study of this compound and its analogs provides valuable insights into the profound impact of steric effects on chemical reactivity. The bulky tert-butyl groups not only decrease the rate of reactions but also alter the preferred reaction pathways, leading to unique and often counterintuitive chemical behavior.

Comparative Reactivity Studies with Structurally Similar Hindered Systems (e.g., site-selective hydroxylation of tert-butyl C-H bonds)

The reactivity of this compound is profoundly influenced by the steric hindrance imposed by the two bulky tert-butyl groups positioned ortho to the carbonyl functionality. These groups effectively shield the carbonyl carbon and the adjacent α-hydrogens, dictating the molecule's behavior in various chemical transformations. Understanding its reactivity often involves comparing it with other sterically hindered cyclic ketones. A key area of interest is the selective oxidation of C-H bonds, particularly the seemingly inert C-H bonds of the tert-butyl groups.

Recent advancements in catalysis have opened avenues for the functionalization of traditionally non-activated C-H bonds. The selective hydroxylation of a tert-butyl C-H bond is a challenging yet valuable transformation in organic synthesis. While direct comparative studies on the site-selective hydroxylation of the tert-butyl C-H bonds of this compound are not extensively documented, valuable insights can be drawn from research on other sterically congested systems.

The reactivity of C-H bonds is generally governed by their bond dissociation energy (BDE), with tertiary C-H bonds being more reactive than secondary, which are in turn more reactive than primary C-H bonds. However, in sterically hindered molecules, accessibility to the reactive site plays an equally crucial role. For a molecule like this compound, several types of C-H bonds are present, each with a different potential for reactivity.

A comparative analysis of the potential sites for hydroxylation in this compound and a related hindered system, such as a cis-1,2-dimethylcyclohexane, highlights the interplay of electronic and steric factors. In many catalytic oxidations, tertiary C-H bonds are preferentially hydroxylated due to their lower BDE. mdpi.com However, the extreme steric congestion around the tertiary C-H bonds of the tert-butyl groups in this compound can alter this selectivity.

Modern catalytic systems, often involving metal complexes, are designed to overcome the high activation barriers associated with C-H bond cleavage. For instance, certain iron and manganese complexes have shown efficacy in the hydroxylation of aliphatic C-H bonds. mdpi.comresearchgate.net The selectivity of these catalysts can be tuned by modifying the ligand environment, which can either enhance or suppress reactivity at certain positions based on steric demand. mdpi.com

The following table provides a conceptual comparison of the expected reactivity of different C-H bonds in this compound versus a less hindered analogue under typical catalytic oxidation conditions.

| C-H Bond Type | Position in this compound | Expected Reactivity | Position in a Generic Hindered Cyclohexane (B81311) (e.g., cis-1,2-dimethylcyclohexane) | Expected Reactivity | Rationale |

| Primary C-H | Methyl group of tert-butyl | Low | Methyl group | Moderate | High BDE and steric shielding in the di-tert-butyl compound. More accessible in the dimethyl analogue. |

| Secondary C-H | Cyclohexane ring (C3, C5) | Moderate | Cyclohexane ring | High | Steric hindrance from adjacent tert-butyl groups reduces accessibility compared to a less substituted ring. |

| Tertiary C-H | Cyclohexane ring (C4) | High | Cyclohexane ring (C1, C2) | Very High | Generally the most reactive C-H bond due to lower BDE, but accessibility is a key factor. mdpi.com |

| Tertiary C-H | Central carbon of tert-butyl | Very Low | N/A | N/A | Extremely high steric hindrance prevents most reagents from accessing this bond. |

This conceptual table is based on general principles of chemical reactivity. The actual outcomes can be significantly influenced by the specific catalyst and reaction conditions employed. For instance, the use of fluorinated alcohol solvents has been shown to reverse the expected polarity of C-H bonds through hydrogen bonding, leading to the selective oxidation of otherwise less reactive sites. mdpi.com

In the context of structurally similar systems, studies on the oxidation of other hindered substrates, such as adamantane, have demonstrated that selectivity for tertiary C-H hydroxylation is a common goal and achievement for many catalytic systems. researchgate.net The rigid and sterically demanding nature of this compound makes it an interesting, albeit challenging, substrate for such selective transformations. The bulky tert-butyl groups not only influence which C-H bond might be targeted but also the stereochemical outcome of the reaction, favoring approaches from the less hindered face of the molecule.

Advanced Spectroscopic Characterization and Computational Studies of 2,6 Di Tert Butyl 4 Methylcyclohexanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural and conformational analysis of 2,6-Di-tert-butyl-4-methylcyclohexanone. Both ¹H and ¹³C NMR provide invaluable insights into the molecular framework and the spatial arrangement of its constituent atoms.

The structural elucidation of this compound is achieved through the detailed analysis of its ¹H and ¹³C NMR spectra. While specific spectral data for this compound is not widely published, the principles of NMR spectroscopy, illustrated by the closely related and well-studied 4-tert-butylcyclohexanone (B146137), provide a clear framework for its characterization. acadiau.canih.gov

In the ¹H NMR spectrum of a substituted cyclohexanone (B45756), the chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation. Protons in an axial position are typically shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts. The presence of the bulky tert-butyl groups at the C2 and C6 positions in this compound would significantly influence the chemical shifts of the adjacent ring protons. The methyl group at the C4 position would also produce a characteristic signal, likely a doublet if coupled to the C4 proton.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 200-220 ppm for ketones. acadiau.capitt.edu The carbons bearing the tert-butyl groups and the methyl group would also have distinct chemical shifts, as would the other carbons of the cyclohexanone ring. The symmetry of the molecule, or lack thereof, would be reflected in the number of distinct signals in the ¹³C NMR spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for 4-tert-butylcyclohexanone (CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 2.28 | m | CH₂ (axial) |

| 2.23 | m | CH₂ (equatorial) | |

| 2.01 | m | CH₂ | |

| 1.39 | m | CH | |

| 0.84 | s | C(CH₃)₃ | |

| ¹³C | 211.6 | s | C=O |

| 46.6 | s | C-4 | |

| 41.0 | s | CH₂ | |

| 32.2 | s | C(CH₃)₃ | |

| 27.4 | s | C(CH₃)₃ |

Data sourced from publicly available spectral databases for 4-tert-butylcyclohexanone and are for illustrative purposes. acadiau.canih.govacadiau.cachemicalbook.com

The conformational flexibility of the cyclohexanone ring in this compound is a key area of investigation using dynamic NMR spectroscopy. youtube.com The large tert-butyl groups at the C2 and C6 positions introduce significant steric hindrance, which is expected to lock the cyclohexanone ring into a preferred chair conformation. libretexts.org

In a substituted cyclohexanone, the chair conformation can exist in two interconverting forms. The bulky substituents will preferentially occupy equatorial positions to minimize steric strain, specifically 1,3-diaxial interactions. libretexts.org For this compound, the most stable conformation would likely have both tert-butyl groups and the methyl group in equatorial positions.

Variable-temperature NMR studies can be employed to probe the dynamics of ring inversion. At room temperature, if the ring inversion is fast on the NMR timescale, the axial and equatorial protons may show averaged signals. Upon cooling, the rate of inversion slows down, and separate signals for the axial and equatorial protons can be resolved. The temperature at which these signals coalesce can be used to determine the energy barrier for the ring flip. Such studies on sterically hindered cyclohexanones have provided deep insights into their conformational preferences and the energetic landscape of their interconversions. acs.orgacs.org

Vibrational Spectroscopy for Functional Group and Structural Analysis (e.g., FTIR, IR)

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) and infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in this compound and providing further structural information.

The most prominent and diagnostic absorption in the IR spectrum of a cyclohexanone derivative is the carbonyl (C=O) stretching vibration. For a saturated six-membered ring ketone, this peak typically appears in the region of 1715-1725 cm⁻¹. nist.govnist.gov The exact position of this band can be influenced by ring strain and the electronic effects of substituents.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch | 1715 - 1725 | Strong |

| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular ion peak (M⁺) in the mass spectrum would confirm the compound's molecular weight of 224.39 g/mol . chemicalbook.comfishersci.com

The fragmentation of cyclic ketones is often characterized by alpha-cleavage, where the bond adjacent to the carbonyl group is broken. nist.gov For this compound, this could involve the loss of a tert-butyl radical or other alkyl fragments. The presence of the bulky tert-butyl groups would likely lead to a prominent peak corresponding to the loss of a tert-butyl group (M-57). Another common fragmentation pathway for cyclohexanones involves a McLafferty rearrangement, although this is more prevalent in unhindered systems. The resulting fragment ions provide a fingerprint that can be used to confirm the structure of the molecule.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not publicly available, studies on related substituted cyclohexanones offer valuable insights into their solid-state conformations. researchgate.net

For instance, the crystal structure of a 2,6-bis(3-nitrobenzylidene)cyclohexanone (B13819128) derivative reveals that the central cyclohexanone ring adopts a distorted chair or sofa conformation. researchgate.net It is highly probable that in the solid state, this compound would also adopt a chair conformation with the bulky tert-butyl and methyl groups occupying equatorial positions to minimize steric interactions and achieve a stable crystalline packing. The precise bond lengths, bond angles, and torsional angles obtained from such an analysis would provide a definitive static picture of the molecule's geometry.

State-of-the-Art Computational Chemistry Approaches

Computational chemistry provides a powerful avenue for investigating the structural, energetic, and spectroscopic properties of this compound, complementing experimental data. Methods such as Density Functional Theory (DFT) can be used to model the molecule's geometry and predict its spectroscopic properties. researchgate.netnih.gov

Computational studies can be employed to:

Optimize the molecular geometry to determine the most stable conformation and the relative energies of different conformers (e.g., chair vs. boat).

Predict NMR chemical shifts and coupling constants , which can be compared with experimental data to aid in spectral assignment and conformational analysis.

Simulate vibrational spectra (IR and Raman) to help in the assignment of experimental absorption bands.

Calculate the energy barriers for conformational changes , such as ring inversion, providing insights into the molecule's dynamic behavior.

For a sterically congested molecule like this compound, computational modeling is particularly valuable for understanding the subtle interplay of steric and electronic effects that govern its structure and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) stands as a powerful computational tool for predicting the molecular structure and electronic properties of organic compounds. For a molecule like this compound, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311G(d,p), are instrumental in determining the most stable geometric conformations and analyzing its electronic characteristics. nist.gov The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. vwr.com

Electronic Structure Analysis:

Key electronic properties that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

HOMO-LUMO Analysis: The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the chemical stability and reactivity of the molecule. A smaller gap generally suggests higher reactivity. For ketones, the HOMO is often associated with the lone pair of electrons on the oxygen atom, while the LUMO is typically the π* antibonding orbital of the carbonyl group.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the MEP would be expected to show a region of negative potential (typically colored red) around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. The bulky tert-butyl groups would exhibit a more neutral potential.

A representative data table summarizing the expected outcomes of a DFT study on this compound, based on analogous compounds, is presented below.

| Computational Parameter | Expected Finding/Value | Significance |

| Geometry Optimization | Chair conformation is likely the most stable. | Determines the three-dimensional structure of the molecule. |

| HOMO Energy | Relatively high, localized on the carbonyl oxygen. | Indicates the propensity to donate electrons. |

| LUMO Energy | Relatively low, localized on the carbonyl carbon and oxygen. | Indicates the propensity to accept electrons. |

| HOMO-LUMO Gap | Moderate to large gap. | Suggests good kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the carbonyl oxygen. | Identifies sites for electrophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Significant hyperconjugative interactions involving the carbonyl group. | Explains the electronic stabilization within the molecule. |

Quantum Mechanical Modeling of Steric and Electronic Effects on Conformation and Reactivity

Quantum mechanical modeling is essential for dissecting the intricate interplay of steric and electronic effects that govern the conformation and reactivity of this compound. The presence of two bulky tert-butyl groups at the 2 and 6 positions imposes significant steric constraints on the cyclohexanone ring.

Conformational Analysis:

The conformation of the cyclohexanone ring is a critical determinant of its properties. For substituted cyclohexanones, the chair conformation is generally the most stable. However, the presence of large substituents can lead to significant distortions or even favor alternative conformations like the twist-boat.

Steric Hindrance: The two tert-butyl groups in this compound are expected to preferentially occupy equatorial positions to minimize steric strain. An axial orientation of a tert-butyl group would lead to severe 1,3-diaxial interactions with the axial hydrogens on the ring, a highly unfavorable energetic situation. Computational studies on related di-tert-butylcyclohexane systems have shown a strong preference for conformations that place the bulky groups in equatorial positions. The methyl group at the 4-position can exist in either an axial or equatorial position, with the equatorial position generally being more stable. Therefore, the most stable conformer is predicted to be the one where both tert-butyl groups and the methyl group are in equatorial positions.

Reactivity:

The steric and electronic features of this compound have a profound impact on its reactivity.

Steric Shielding: The large tert-butyl groups flanking the carbonyl group provide significant steric shielding. This hindrance can impede the approach of nucleophiles to the carbonyl carbon, thereby reducing its reactivity towards many common ketone reactions.

Electronic Effects: The methyl group at the 4-position is an electron-donating group, which can slightly increase the electron density at the carbonyl oxygen. However, the dominant factor influencing reactivity is the overwhelming steric hindrance from the adjacent tert-butyl groups.

Quantum mechanical calculations can quantify these effects by modeling reaction pathways and calculating activation energies for various reactions. For instance, modeling the nucleophilic addition to the carbonyl group would likely show a higher activation energy for this compound compared to a less sterically hindered cyclohexanone.

A summary of the key findings from quantum mechanical modeling regarding steric and electronic effects is provided in the table below, based on principles established for similar molecules.

| Modeled Aspect | Predicted Outcome | Implication |

| Conformational Energy Profile | The chair conformation with all substituents in equatorial positions will be the global minimum. | The molecule will predominantly exist in this specific conformation. |

| Steric Strain Analysis | High steric strain associated with axial placement of tert-butyl groups. | Effectively prevents the formation of conformers with axial tert-butyl groups. |

| Nucleophilic Attack Trajectory | Approach of nucleophiles to the carbonyl carbon is severely restricted. | Lowered reactivity towards nucleophilic addition reactions. |

| Activation Energy for Reduction | Higher activation energy for reduction compared to less substituted cyclohexanones. | Slower reaction rates for reactions involving the carbonyl group. |

Applications and Role in Advanced Organic Synthesis and Materials Science

2,6-Di-tert-butyl-4-methylcyclohexanone as a Key Precursor or Intermediate in Syntheses

While not a universally common starting material, the unique substitution pattern of this cyclohexanone (B45756) derivative makes it a valuable intermediate for specific, targeted syntheses where steric bulk is a desired feature in the final product.

The primary industrial synthesis of the widely used antioxidant 2,6-Di-tert-butyl-4-methylphenol, commonly known as butylated hydroxytoluene (BHT), involves the acid-catalyzed reaction of 4-methylphenol (p-cresol) with isobutylene. study.comresearchgate.netgoogle.com This process directly alkylates the phenol (B47542) ring to produce the sterically hindered phenolic antioxidant. study.comresearchgate.net

While the direct conversion of this compound to BHT is not the established industrial route, a synthetic relationship can be considered. Chemically, the transformation from the cyclohexanone to the corresponding phenol would require a two-step process: reduction of the ketone to a cyclohexanol (B46403) derivative, followed by dehydration and aromatization. The reduction of a substituted cyclohexanone, such as 4-tert-butylcyclohexanone (B146137), to its corresponding alcohol is a well-established laboratory procedure using reducing agents like sodium borohydride (B1222165). tamu.edu Subsequent acid-catalyzed dehydration would lead to an alkene, which would then need to undergo dehydrogenation to form the aromatic phenol ring of BHT. Although chemically plausible, this multi-step pathway is less efficient than the direct alkylation of p-cresol used in large-scale manufacturing. google.com

The rigid and bulky nature of the tert-butylcyclohexanone moiety makes it an attractive building block for advanced polymers. Research has demonstrated the synthesis of new polyketones, polyamides, and copolyamides that incorporate a tert-butylcyclohexanone unit into the main polymer chain. researchgate.netenamine.net These materials are often synthesized through reactions like Friedel-Crafts polymerization, where diarylidene derivatives of substituted cyclohexanones are reacted with diacid chlorides. researchgate.netresearchgate.net

The inclusion of the this compound scaffold into a polymer backbone is expected to impart several desirable properties:

Increased Thermal Stability: The rigid cyclic structure and bulky side groups can restrict chain mobility, leading to polymers with higher glass transition temperatures and improved stability at elevated temperatures. Polyketones based on cyclopentanone and cyclohexanone moieties have shown good thermal properties, with 10% weight losses occurring at temperatures between 190–300 °C. researchgate.net

Modified Solubility: The lipophilic tert-butyl groups can alter the solubility profile of the resulting polymers, often making them soluble in different organic solvents compared to their non-substituted analogues.

Controlled Morphology: The steric bulk influences how the polymer chains pack, affecting properties like crystallinity and mechanical strength. enamine.net

Polyketones are a family of high-performance thermoplastics known for their high melting points, resistance to solvents, and good mechanical properties. wikipedia.orgkdfeddersen.com The synthesis of novel polyketones containing substituted six-membered rings allows for the control of thermal properties by varying the structure of the cyclic units. researchgate.net By integrating this compound, novel polyketone derivatives with tailored properties for specialized applications in engineering plastics and advanced materials can be developed.

Implications of Steric Hindrance in Catalyst Design and Ligand Development

The concept of using steric hindrance to control reactivity is a cornerstone of modern organic chemistry. The bulky tert-butyl groups on this compound serve as an excellent illustration of this principle, with direct parallels to the design of selective catalysts, bases, and ligands.

A classic example of a sterically hindered molecule is 2,6-di-tert-butyl-4-methylpyridine (DTBMP). guidechem.com The two tert-butyl groups flanking the nitrogen atom effectively shield its lone pair of electrons. This steric shielding prevents the nitrogen from acting as a nucleophile (i.e., attacking an electron-deficient carbon), but it can still function as a Brønsted base by accepting a small, unhindered proton. researchgate.net This unique reactivity makes DTBMP a highly effective "proton scavenger."

In cationic polymerization, for instance, stray protons can lead to uncontrolled initiation and termination events. researchgate.net The addition of DTBMP selectively removes these protons without interfering with other Lewis acidic species or cationic intermediates in the reaction, allowing for a more controlled polymerization process. researchgate.net

The principles learned from DTBMP can be applied to this compound. The steric environment around its carbonyl group makes it less susceptible to attack by bulky nucleophiles, a property that can be exploited to achieve selective chemical transformations.

| Compound | Functional Group | Key Property | Primary Application |

|---|---|---|---|

| This compound | Ketone (C=O) | Sterically hindered carbonyl | Polymer synthesis, precursor for sterically demanding structures |

| 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) | Pyridine (Nitrogen base) | Non-nucleophilic Brønsted base | Proton scavenger in organic reactions, polymerization control researchgate.net |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | Phenol (-OH) | Hindered phenolic antioxidant | Food and materials preservative wikipedia.org |

The rational design of catalysts and ligands often involves tuning their steric properties to achieve high selectivity. rsc.orgmdpi.comucla.edu By creating a sterically demanding pocket around a metal's active site, a catalyst can differentiate between substrates of varying sizes or force a reaction to proceed through a specific, less-hindered pathway. mdpi.comrsc.org

The structure of this compound exemplifies how steric bulk can create a controlled reaction environment. Any reagent targeting its carbonyl group must approach from a less hindered trajectory. This principle is fundamental in asymmetric synthesis, where chiral catalysts with significant steric bulk are used to favor the formation of one enantiomer over another. For example, the steric hindrance of a ketone can influence the stereochemical outcome of reduction reactions; highly hindered reducing agents can lead to the preferential formation of one diastereomer. tamu.edu Similarly, the design of phosphine ligands with remote steric hindrance has been shown to enhance the performance of nickel catalysis. ucla.edu The predictable steric environment of molecules like this compound provides a valuable model for designing such selective transformations. rsc.orgrsc.org

Development of Chiral Cyclohexanone Scaffolds for Pharmaceutical and Advanced Materials Applications

Substituted cyclohexane (B81311) rings are common structural motifs in a vast array of pharmaceutically active compounds, including Tramadol and Gabapentin. acs.org The development of methods to synthesize these cyclic structures with precise control over their three-dimensional arrangement (stereochemistry) is a major goal of medicinal chemistry. nih.gov

While this compound is an achiral molecule, its core structure represents a valuable scaffold that can be modified to create chiral building blocks. enamine.netacs.orgnih.gov Chiral building blocks are optically pure compounds used as starting materials for the synthesis of complex, single-enantiomer drugs. enamine.netnih.gov The use of single-enantiomer drugs is increasingly important as different enantiomers of a molecule can have vastly different biological activities. enamine.net

Modern synthetic methods, particularly organocatalytic domino reactions and asymmetric catalysis, allow for the highly stereoselective synthesis of functionalized cyclohexanes. nih.govmdpi.com These methods can create multiple contiguous stereocenters in a single, efficient process. nih.gov The existing substituents on a cyclohexanone ring, such as the methyl and tert-butyl groups in the title compound, play a critical role in directing the stereochemical outcome of these reactions, influencing the approach of reagents and catalysts to favor the formation of a specific isomer. Therefore, the this compound framework serves as a foundational platform for the development of new, complex chiral scaffolds essential for drug discovery and the creation of advanced functional materials.

Future Research Directions and Emerging Trends

Exploration of Novel Reactivity Pathways for Highly Sterically Hindered Ketones

The significant steric hindrance around the carbonyl group in 2,6-Di-tert-butyl-4-methylcyclohexanone traditionally limits its reactivity towards nucleophilic addition. However, this challenge opens the door to exploring unconventional reaction mechanisms. Future research will likely focus on:

Single-Electron Transfer (SET) Reactions: Investigating SET processes, which involve the transfer of a single electron to or from the ketone, could unlock new transformations. These radical-based pathways are less susceptible to steric hindrance compared to traditional two-electron nucleophilic attacks. Research could explore photoredox catalysis or the use of potent reducing or oxidizing agents to initiate SET and subsequent radical-radical coupling or cyclization reactions.

Frustrated Lewis Pair (FLP) Chemistry: The concept of FLPs, which involves a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct, could be applied. An FLP might activate small molecules (like H₂, CO₂, or olefins) which could then react with the hindered ketone in ways not possible under standard conditions.

Organocatalysis for Hindered Systems: Designing new, highly active organocatalysts capable of operating on sterically demanding substrates is a significant frontier. This could involve developing catalysts with unique activation modes or three-dimensional structures that can accommodate the bulky tert-butyl groups.

Cross-Coupling Methodologies: Recent advances have demonstrated the direct cross-coupling of geometrically activated amides with boronic acids to form ketones. acs.org Adapting such palladium-catalyzed methods to activate the C-C bonds adjacent to the carbonyl in hindered ketones could provide novel pathways for functionalization. acs.org

Advanced Spectroscopic Techniques for Real-Time Monitoring of Conformational Dynamics

Understanding the rapid interconversion between different chair and boat conformations of this compound is crucial for predicting its reactivity. While traditional NMR provides a time-averaged picture, emerging spectroscopic techniques offer the potential to observe these dynamics in real time.

Future research will likely employ a suite of advanced methods:

Ultrafast 2D-IR Spectroscopy: This technique can track molecular vibrations on femtosecond to picosecond timescales, providing snapshots of the molecule's structure as it traverses the potential energy surface between different conformations. numberanalytics.com It offers a direct window into the kinetics of conformational exchange.

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR allows for the study of reaction dynamics on ultrafast timescales. numberanalytics.com By initiating a conformational change with a laser pulse and probing the subsequent vibrational changes, researchers can map the energy landscape and identify transient intermediates. numberanalytics.com

Raman Spectroscopy: As a non-destructive and non-invasive method, Raman spectroscopy provides detailed molecular-level information by probing the vibrational modes of molecules. mdpi.com Its application in on-line monitoring is well-established and could be adapted to observe conformational populations under varying conditions of temperature and solvent. mdpi.com

A comparison of relevant techniques is presented below:

| Technique | Temporal Resolution | Key Advantage for Conformational Analysis | Limitations |

| Variable-Temperature NMR | Milliseconds to seconds | Provides thermodynamic data (ΔG‡, ΔH‡, ΔS‡) for conformational exchange. | Provides time-averaged data; not suitable for observing transient species. |

| Ultrafast 2D-IR | Femtoseconds to picoseconds | Directly observes structural changes and coupling between vibrational modes during conformational interconversion. numberanalytics.com | High instrument complexity and cost. |

| Raman Spectroscopy | Microseconds to seconds | Non-invasive and can be used for in-situ monitoring of conformational equilibria under various conditions. mdpi.com | Weaker signal than IR; fluorescence can interfere. |

| UV/Vis Spectroscopy | Real-time | Cost-effective method for monitoring processes, though it lacks detailed structural information. mdpi.com | Limited structural detail compared to vibrational spectroscopy. mdpi.com |

Application of Machine Learning and Artificial Intelligence for Predicting Conformational Landscapes and Complex Reactivity Profiles

The computational cost of accurately modeling the complex potential energy surface of a molecule like this compound can be prohibitive with traditional quantum mechanical methods alone. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to overcome this limitation.

Future directions in this area include:

ML-Enhanced Molecular Dynamics (MD): ML models can be trained on smaller, high-accuracy quantum mechanics datasets to create force fields that are both fast and accurate. These can then be used in long-timescale MD simulations to exhaustively sample the conformational space, identifying all stable and metastable conformers and the pathways between them. researchgate.netnih.govresearchgate.net

Predictive Reactivity Models: By analyzing large datasets of chemical reactions, AI algorithms can learn to predict the outcome of reactions, even for sterically hindered systems. numberanalytics.com A model could be trained to identify which reaction conditions (catalyst, solvent, temperature) are most likely to overcome the steric hindrance of this compound.

Conformational Landscape Mapping: Autoencoders and other deep learning techniques can be used to reduce the high-dimensional data from MD simulations into an intuitive, low-dimensional conformational landscape. researchgate.netnih.govresearchgate.net This allows researchers to visualize the dominant conformational states and the transition pathways, offering a new approach to enhanced sampling of MD simulations. nih.govresearchgate.net

Development of Sustainable Synthesis and Green Chemistry Approaches for this compound and its Derivatives

Moving away from classical synthetic methods that often rely on harsh reagents and generate significant waste is a key goal in modern chemistry. The principles of green chemistry are increasingly being applied to the synthesis of complex molecules. stmjournals.com

Future research will focus on making the synthesis of this compound and its derivatives more sustainable:

Catalytic Hydrogenation: Traditional syntheses may involve multi-step processes. Developing direct catalytic hydrogenation routes from more readily available precursors, such as 2,6-di-tert-butyl-4-methylphenol, using efficient and recyclable catalysts could significantly improve the process. A patented method already describes the hydrogenation of an intermediate, N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine, to yield the target phenol (B47542), which could be a precursor. google.com

Use of Greener Solvents: Replacing conventional organic solvents with more environmentally benign alternatives like water or ionic liquids is a core principle of green chemistry. mdpi.comtaylorfrancis.com Research into reaction conditions that allow for the synthesis to be performed in these solvents would be a significant advance. mdpi.com For instance, the use of water as a co-solvent has been shown to provide excellent yields in the synthesis of other complex molecules without the need for extensive extractions. mdpi.com

Atom Economy and Waste Reduction: The concept of the E-Factor (kg of waste per kg of product) is a key metric in green chemistry. nih.govgcande.org Future synthetic designs will aim to minimize this factor by designing reaction cascades where multiple bonds are formed in a single pot, reducing the need for intermediate purifications and solvent usage. nih.gov

| Green Chemistry Principle | Application to Synthesis of this compound |

| Waste Prevention | Designing one-pot or tandem reactions to minimize purification steps and solvent waste. nih.gov |

| Atom Economy | Utilizing catalytic reactions (e.g., hydrogenation, C-H activation) that incorporate most of the atoms from the reactants into the final product. |

| Use of Safer Solvents | Exploring water, supercritical fluids, or biodegradable solvents to replace hazardous organic solvents like chlorinated hydrocarbons. mdpi.com |

| Energy Efficiency | Employing microwave-assisted synthesis or developing highly active catalysts that allow reactions to proceed at lower temperatures and pressures. mdpi.com |

| Catalysis | Prioritizing catalytic reagents over stoichiometric ones to reduce waste and improve efficiency. stmjournals.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Di-tert-butyl-4-methylcyclohexanone, and how can reaction conditions be optimized to minimize isomer formation?

- Methodological Answer : The synthesis typically involves alkylation of 4-methylcyclohexanone with tert-butyl groups under strong base catalysis (e.g., KOtBu). To minimize isomer formation, control reaction temperature (e.g., 0–25°C) and stoichiometry of tert-butyl halides. Purity can be monitored via GC (>95% by GC, as in ) and structural confirmation via / NMR .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store at room temperature in airtight, light-resistant containers under inert gas (e.g., N). Avoid prolonged exposure to moisture or oxygen, as tert-butyl groups may undergo hydrolysis. Physical properties (e.g., boiling point at 134°C under 2.7 kPa) suggest vacuum distillation for purification .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use NMR to identify tert-butyl singlet peaks (δ ~1.2–1.4 ppm) and cyclohexanone carbonyl signals (δ ~210–220 ppm in NMR). IR spectroscopy confirms C=O stretching (~1700 cm). Cross-reference with NIST Chemistry WebBook data for validation .

Advanced Research Questions

Q. How can isomer resolution be achieved for this compound, and what challenges arise in chromatographic separation?

- Methodological Answer : Isomers (e.g., axial vs. equatorial tert-butyl groups) can be separated via preparative HPLC using chiral stationary phases or fractional crystallization. Challenges include low polarity differences; optimize mobile phase composition (e.g., hexane:ethyl acetate gradients) and column temperature .

Q. What mechanistic insights explain the steric effects of tert-butyl groups in reactions involving this compound?

- Methodological Answer : The bulky tert-butyl groups hinder nucleophilic attack at the carbonyl carbon, favoring alternative pathways (e.g., enolate formation). Computational studies (DFT) can model steric hindrance, while kinetic experiments under varying temperatures quantify activation barriers .

Q. How does this compound perform as a precursor in synthesizing sterically hindered ligands or catalysts?

- Methodological Answer : Its rigid cyclohexanone core and tert-butyl substituents make it ideal for synthesizing hindered ligands (e.g., for transition-metal catalysts). For example, condensation with hydrazines yields hydrazones, which can coordinate metals. Monitor regioselectivity via X-ray crystallography .

Safety and Compliance

Q. What safety protocols are critical when working with this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of vapors. While no acute hazards are classified (OSHA/WHMIS), wear nitrile gloves and safety goggles. Dispose of waste via approved organic solvent protocols. Refer to TCI America’s SDS for emergency measures .

Data Contradictions and Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.